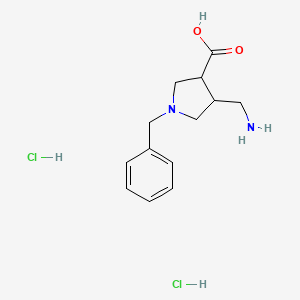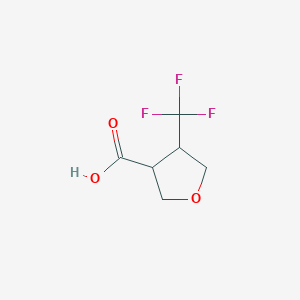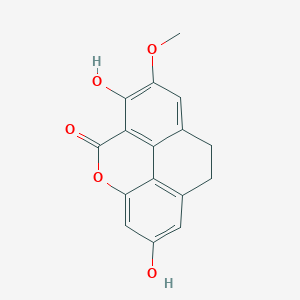
rac-(3R,4S)-4-(aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride, trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(3R,4S)-4-(aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride, trans is a chiral compound with significant importance in various fields of scientific research
Vorbereitungsmethoden
The synthesis of rac-(3R,4S)-4-(aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride, trans involves several steps. The synthetic routes typically include the formation of the pyrrolidine ring, followed by the introduction of the benzyl and aminomethyl groups. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
rac-(3R,4S)-4-(aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride, trans undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with biological targets, such as enzymes and receptors. In medicine, it is investigated for its potential therapeutic effects, including its role as a precursor for drug development. Additionally, it has applications in the industry, particularly in the synthesis of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of rac-(3R,4S)-4-(aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride, trans involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and physiological responses.
Vergleich Mit ähnlichen Verbindungen
rac-(3R,4S)-4-(aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride, trans can be compared with other similar compounds, such as other pyrrolidine derivatives. These comparisons highlight its unique structural features and potential advantages in specific applications. Similar compounds include rac-(3R,4S)-4-(aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid and its various stereoisomers, which may have different properties and applications.
Eigenschaften
Molekularformel |
C13H20Cl2N2O2 |
|---|---|
Molekulargewicht |
307.21 g/mol |
IUPAC-Name |
4-(aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C13H18N2O2.2ClH/c14-6-11-8-15(9-12(11)13(16)17)7-10-4-2-1-3-5-10;;/h1-5,11-12H,6-9,14H2,(H,16,17);2*1H |
InChI-Schlüssel |
VYAXQEFMHUCMIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(=O)O)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B12305246.png)
![rac-[(1R,2R)-2-propylcyclopropyl]methanamine hydrochloride](/img/structure/B12305261.png)
![Isoxazole, 5-[5-[2,6-dichloro-4-(2-oxazolyl)phenoxy]pentyl]-3-methyl-](/img/structure/B12305282.png)
![methyl 2-(10-methyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate](/img/structure/B12305284.png)





![copper;2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene](/img/structure/B12305325.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B12305329.png)

